3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid
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Overview
Description
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid:
Preparation Methods
The synthesis of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves several steps. One common method is the reaction of p-anisic acid with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.
Scientific Research Applications
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The methoxy group of p-anisic acid can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: can be compared with other similar compounds such as:
p-Anisic acid: Known for its antiseptic properties and use as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Used in the synthesis of various chemical agents and known for its reactivity.
Methoxybenzoic acids: Including o-anisic acid and m-anisic acid, which have different substitution patterns and chemical properties. The uniqueness of
Properties
CAS No. |
24812-96-2 |
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Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c1-18-11-3-2-9(12(16)17)8-10(11)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
PKFSXBZXFYABSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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